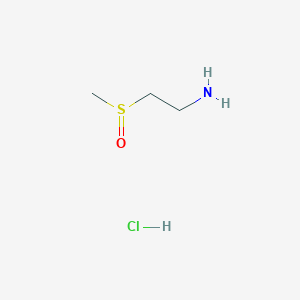

2-(Methylsulfinyl)ethanamine hydrochloride

Description

Overview of Aminosulfoxide Compounds in Synthetic Chemistry and Chemical Biology

Sulfoxides, characterized by a sulfinyl group (S=O) bonded to two carbon atoms, are a pivotal class of organosulfur compounds. britannica.com Their unique pyramidal geometry at the sulfur atom, which includes a lone pair of electrons, makes them chiral when the two organic substituents are different. britannica.com This chirality has rendered sulfoxides valuable as chiral auxiliaries in asymmetric synthesis. researchgate.net In synthetic chemistry, sulfoxides are versatile intermediates. researchgate.net They can be prepared through the controlled oxidation of their corresponding sulfides (thioethers) and can be further oxidized to sulfones. britannica.comnih.gov This stepwise oxidation allows for precise manipulation of the sulfur oxidation state, which in turn modulates the electronic and steric properties of the molecule. nih.gov

In the realm of chemical biology, the sulfinyl group is present in various biologically active molecules. researchgate.net The ability of sulfur to exist in multiple oxidation states is crucial for redox biochemistry and electron transfer processes in living organisms. nih.govscienceopen.comresearchgate.net Aminosulfoxides, which incorporate both a sulfinyl group and an amino group, combine the functional characteristics of both moieties, making them interesting building blocks for creating complex molecular architectures, including those with potential pharmacological relevance.

Defining Structural Features and Precise Nomenclature of 2-(Methylsulfinyl)ethanamine (B1600919) Hydrochloride

2-(Methylsulfinyl)ethanamine hydrochloride is the hydrochloride salt of an aliphatic aminosulfoxide. The core structure consists of an ethanamine backbone with a methylsulfinyl group attached to the second carbon. The presence of the hydrochloride salt protonates the amino group, forming an ammonium (B1175870) cation.

The standard nomenclature for this compound is this compound. pharmaffiliates.com It is also referred to by synonyms such as 2-(Methylsulfinyl)ethylammonium Hydrochloride. pharmaffiliates.comcymitquimica.com The compound is identified by the CAS Number 49773-19-5 or 60501-55-5. pharmaffiliates.comchemicalbook.com

Below is a table summarizing its key chemical properties.

| Property | Value |

| Molecular Formula | C₃H₁₀ClNOS |

| Molecular Weight | 143.64 g/mol |

| IUPAC Name | 2-(methylsulfinyl)ethanamine;hydrochloride |

| Synonyms | 2-(Methylsulfinyl)ethylammonium Hydrochloride |

| CAS Number | 49773-19-5, 60501-55-5 pharmaffiliates.comchemicalbook.com |

| Canonical SMILES | CS(=O)CCN.Cl lookchem.com |

Comparative Analysis with Related Sulfur-Containing Ethanamines

To fully understand the chemical nature of this compound, it is useful to compare it with its sulfonyl analogue and its thioether precursor. This comparison highlights the critical role of the sulfur atom's oxidation state in determining the molecule's properties.

The most direct structural analogue is 2-(Methylsulfonyl)ethanamine hydrochloride (CAS Number: 104458-24-4). nih.govchemicalbook.comchemspider.com The key difference lies in the oxidation state of the sulfur atom. In the sulfinyl compound, sulfur is in the +2 oxidation state (within the sulfoxide (B87167) group), whereas in the sulfonyl compound, it is in the +4 oxidation state (within the sulfone group). This higher oxidation state in the sulfone is achieved by oxidizing the sulfoxide. nih.gov

The sulfonyl group (–SO₂–) is a strong electron-withdrawing group and a hydrogen bond acceptor, but it lacks the stereogenic center present in the sulfoxide. researchgate.net This structural difference significantly alters the molecule's polarity and reactivity. Organosulfones are recognized as highly versatile building blocks in pharmaceutical and materials science. researchgate.net 2-(Methylsulfonyl)ethanamine hydrochloride, for instance, is used in the synthesis of potent and selective PI3Kδ inhibitors. chemicalbook.compharmaffiliates.com

This compound is synthesized from its thioether precursor, 2-(Methylthio)ethylamine (also known as S-Methylcysteamine, CAS Number: 18542-42-2). wikipedia.orgsigmaaldrich.com This precursor contains a sulfur atom in its lowest oxidation state (-2). The synthesis involves the controlled oxidation of the thioether's sulfur atom. britannica.com Reagents such as hydrogen peroxide are commonly used for this transformation. britannica.comlookchem.com

2-(Methylthio)ethylamine is an organosulfur compound that serves as a ligand and an intermediate in the synthesis of various pharmaceutical and agricultural chemicals. wikipedia.orgsmolecule.com Its thioether functional group is significantly less polar than the sulfinyl group and possesses different chemical reactivity. nih.gov

The following table provides a comparative overview of these three related compounds.

| Feature | 2-(Methylthio)ethylamine | This compound | 2-(Methylsulfonyl)ethanamine hydrochloride |

| CAS Number | 18542-42-2 wikipedia.orgsigmaaldrich.com | 49773-19-5, 60501-55-5 pharmaffiliates.comchemicalbook.com | 104458-24-4 nih.govchemicalbook.com |

| Molecular Formula | C₃H₉NS wikipedia.org | C₃H₁₀ClNOS | C₃H₁₀ClNO₂S nih.govchemicalbook.com |

| Molecular Weight | 91.18 g/mol sigmaaldrich.com | 143.64 g/mol | 159.64 g/mol nih.govpharmacompass.com |

| Sulfur Group | Thioether (Sulfide) | Sulfoxide | Sulfone |

| Sulfur Oxidation State | -2 | +2 | +4 |

| Key Role | Precursor/Intermediate wikipedia.org | Synthetic Reagent cymitquimica.com | Synthetic Intermediate chemicalbook.compharmaffiliates.com |

Academic Significance and Current Research Gaps Pertaining to the Compound

The academic significance of this compound appears to be highly specialized. The available literature indicates its primary use as a specific reagent in the synthesis of pharmacologically active molecules. Notably, it is employed in the synthesis of the lapatinib (B449) analog L-2, also known as selatinib. cymitquimica.com Selatinib is a potent dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), which are targets in cancer therapy. cymitquimica.com

Despite this important application, there is a discernible gap in the broader research landscape concerning this compound. Its utility does not appear to have been extensively explored beyond its role as a building block for specific kinase inhibitors. There is limited published data on its other potential applications in synthetic chemistry, its coordination chemistry, or its own biological properties. This suggests that while the compound is valuable for a specific synthetic pathway, its full potential and broader chemical utility remain largely uninvestigated areas for future academic inquiry.

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-methylsulfinylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NOS.ClH/c1-6(5)3-2-4;/h2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZPEKSMCMSPOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440256 | |

| Record name | 2-(METHYLSULFINYL)ETHANAMINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49773-19-5 | |

| Record name | 2-(METHYLSULFINYL)ETHANAMINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methanesulfinylethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Methylsulfinyl Ethanamine Hydrochloride

Precision Synthesis of the Sulfinyl Moiety

The defining feature of 2-(methylsulfinyl)ethanamine (B1600919) is its sulfoxide (B87167) group. The most direct and common approach to its synthesis involves the oxidation of a sulfide (B99878) precursor, typically 2-(methylthio)ethanamine or a protected derivative. The primary challenge lies in achieving selective oxidation to the sulfoxide without further oxidation to the corresponding sulfone.

Controlled Oxidation Strategies of 2-(Methylthio)ethanamine Derivatives to Sulfoxides

Controlled oxidation is paramount for the successful synthesis of the sulfinyl moiety. Various reagents and conditions have been developed to selectively oxidize thioethers to sulfoxides. A common and environmentally conscious approach utilizes hydrogen peroxide as the oxidant. mdpi.com The reaction conditions, such as solvent, temperature, and the concentration of the oxidant, are critical factors in preventing overoxidation. mdpi.com

One effective method involves the use of hydrogen peroxide in glacial acetic acid, which provides a mild and transition-metal-free condition for the selective oxidation of sulfides to sulfoxides with excellent yields (90-99%). mdpi.com Another documented procedure, although targeting the sulfone, highlights the use of 30% hydrogen peroxide with the starting material 2-(methylthio)ethylamine. By carefully controlling the stoichiometry of the oxidant and the reaction time and temperature, the reaction can be stopped at the sulfoxide stage.

| Oxidant | Catalyst/Solvent System | Key Features |

| Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid | Transition-metal-free, high selectivity, excellent yields. mdpi.com |

| Hydrogen Peroxide (H₂O₂) | Water, pH adjusted with HCl | Requires careful control of stoichiometry and temperature to avoid sulfone formation. |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) | Stoichiometric control is crucial; 1 equivalent for sulfoxide, 2 for sulfone. |

| Sodium periodate (B1199274) (NaIO₄) | Methanol/Water | Mild conditions, good for sensitive substrates. |

Stereoselective Oxidation Approaches for Chiral Sulfoxide Formation

The sulfur atom in 2-(methylsulfinyl)ethanamine is a stereocenter, meaning the compound can exist as two enantiomers. The synthesis of enantiomerically pure sulfoxides is a significant area of research, driven by their use as chiral auxiliaries and their presence in biologically active molecules. libretexts.orgrsc.org Several strategies have been developed for the stereoselective oxidation of prochiral sulfides. wiley-vch.denih.gov

Enzyme-Catalyzed Reactions: Biocatalysis offers a highly effective method for producing optically active sulfoxides. libretexts.org Enzymes such as cyclohexanone (B45756) monooxygenase (CHMO) can catalyze the asymmetric oxidation of thioethers with excellent enantioselectivity. libretexts.org

Chiral Reagents and Catalysts:

Chiral Reagents: Stoichiometric amounts of chiral oxidizing agents, such as chiral N-sulfonyloxaziridines, can transfer an oxygen atom to the sulfide in a stereocontrolled manner, yielding optically active sulfoxides with moderate to good enantioselectivity. libretexts.org

Metal-Based Catalysts: Transition metal complexes incorporating chiral ligands are widely used for catalytic asymmetric sulfoxidation. Titanium-salen complexes, for instance, are effective catalysts for the oxidation of sulfides using urea (B33335) hydrogen peroxide (UHP) or aqueous H₂O₂, achieving high enantiomeric excess (ee). libretexts.orgwiley-vch.de Similarly, chiral manganese and vanadium complexes have been successfully employed as catalysts. wiley-vch.de

Andersen Synthesis: This classical method involves the nucleophilic substitution of a chiral sulfinate ester, such as menthyl p-toluenesulfinate, with an organometallic reagent. nih.govacs.org The stereochemistry at the sulfur atom is inverted during the reaction, providing a predictable route to a specific enantiomer of the sulfoxide.

| Method | Catalyst/Reagent | Typical Oxidant | Enantiomeric Excess (ee) |

| Enzymatic | Cyclohexanone monooxygenase (CHMO) | O₂/NADPH | Excellent |

| Chiral Reagent | Chiral N-sulfonyloxaziridines | N/A | Moderate to Good libretexts.org |

| Metal-Catalyzed | Chiral Ti-salen complexes | H₂O₂ or UHP | 92-99% for aryl methyl sulfides wiley-vch.de |

| Precursor-Based | (1R,2S,5R,Sₛ)-(-)-Menthyl p-toluenesulfinate | Grignard Reagent | >99% libretexts.org |

Amination and Backbone Construction Methodologies

The construction of the ethanamine portion of the molecule can be approached through various established synthetic routes for primary amines. The choice of strategy often depends on the availability of starting materials and the desire for a convergent or divergent synthetic plan.

Convergent and Divergent Synthetic Routes to the Ethanamine Backbone

The synthesis of the C-C-N backbone can be achieved using several classical and modern amination techniques. libretexts.org

Nucleophilic Substitution: A straightforward approach involves the reaction of an ethyl precursor bearing a leaving group (e.g., 2-(methylthio)ethyl bromide) with a nitrogen nucleophile like ammonia (B1221849), azide, or phthalimide (B116566) (as in the Gabriel synthesis). libretexts.org Subsequent reduction (for the azide) or hydrolysis (for the phthalimide) yields the primary amine. This route is often plagued by over-alkylation when using ammonia directly. libretexts.org

Reduction of Nitriles: Starting with 2-(methylthio)acetonitrile, reduction of the nitrile group using a strong reducing agent like lithium aluminum hydride (LiAlH₄) would produce 2-(methylthio)ethanamine, which can then be oxidized as described previously. libretexts.org

Reductive Amination: A convergent approach could involve the reductive amination of a carbonyl compound. libretexts.org For instance, the reaction of (methylsulfinyl)acetaldehyde with ammonia in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) would directly form the target amine backbone with the sulfinyl group already in place. libretexts.org

Optimized Hydrochloride Salt Formation and Purification Techniques

The final step in the synthesis is the formation and purification of the hydrochloride salt. Amines readily react with strong mineral acids like hydrochloric acid to form stable, crystalline, and often less odorous salts. youtube.com This transformation is also a key step in purification. youtube.com

The salt is typically formed by adding a solution of HCl (e.g., HCl in diethyl ether, dioxane, or ethyl acetate) to a solution of the free amine. nih.gov A common laboratory procedure for compounds containing an acid-labile protecting group, such as a tert-butoxycarbonyl (Boc) group, involves deprotection and salt formation in a single step using 4M HCl in dioxane. nih.gov

Purification of the resulting salt often relies on recrystallization. The choice of solvent is critical; solvents in which the hydrochloride salt has low solubility at room temperature but higher solubility when heated are ideal. Common solvents for recrystallizing amine hydrochlorides include ethanol, isopropanol, or mixtures containing diethyl ether or acetone (B3395972) to induce precipitation. researchgate.net Washing the filtered solid with a non-polar solvent like diethyl ether can help remove organic impurities. researchgate.net

| Technique | Reagent/Solvent | Purpose |

| Salt Formation | 4N HCl in Ethyl Acetate | Formation of the hydrochloride salt from the free amine or a Boc-protected precursor. echemi.com |

| Salt Formation | 4M HCl in Dioxane | Standard method for Boc-deprotection and concurrent salt formation. nih.gov |

| Purification | Recrystallization from Ethanol | Purifies the salt by removing soluble impurities. echemi.com |

| Purification | Washing with Diethyl Ether or Acetone | Removes non-polar impurities from the crystalline salt. researchgate.net |

Synthesis of Chemically Modified Analogues and Derivatives

The synthesis of analogues of 2-(methylsulfinyl)ethanamine hydrochloride allows for the exploration of structure-activity relationships. Modifications can be targeted at several positions on the molecule:

S-Alkyl Group: The methyl group on the sulfur can be replaced with other alkyl or aryl groups. This is typically achieved by starting with a different thiol (e.g., ethanethiol, propanethiol) to create the corresponding thioether precursor (e.g., 2-(ethylthio)ethanamine), which is then oxidized. Analogues such as 2-(ethylsulfonyl)ethanamine (B62192) hydrochloride are known. sigmaaldrich.com

Ethanamine Backbone: The two-carbon chain can be lengthened, shortened, or substituted. For example, introducing substituents on the carbon atoms can create new stereocenters and alter the molecule's conformation.

N-Substitution: The primary amine group is a common site for modification. It can be alkylated to form secondary or tertiary amines or acylated to form amides. For instance, the synthesis of N-acyl derivatives of similar phenylethylamines has been reported as a method to create diverse compound libraries. nih.gov This can be achieved by reacting 2-(methylsulfinyl)ethanamine with various acyl chlorides or carboxylic acids under standard amide coupling conditions.

N-Substitution Reactions of the Amine Moiety (e.g., N-substituted thioethanamines)

The primary amine group in this compound is a key site for synthetic modification, allowing for the introduction of a wide range of substituents to modulate the compound's physicochemical and biological properties. Standard N-alkylation and acylation reactions are commonly employed for this purpose.

N-Alkylation:

Direct N-alkylation of the amine with alkyl halides is a fundamental method for introducing alkyl groups. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic carbon of the alkyl halide. wikipedia.org However, a significant challenge in the N-alkylation of primary amines is the potential for over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com The product amine is often more nucleophilic than the starting amine, leading to a "runaway reaction". masterorganicchemistry.com

To achieve selective mono-alkylation, specific strategies can be employed. Using a large excess of the primary amine can favor the formation of the mono-substituted product. thieme-connect.de Alternatively, employing a strong base such as cesium hydroxide (B78521) has been shown to promote selective N-monoalkylation of primary amines. organic-chemistry.org Another effective method is reductive amination. masterorganicchemistry.com This two-step process involves the initial formation of an imine by reacting the amine with an aldehyde or ketone, followed by reduction of the imine to the corresponding amine. wikipedia.orglibretexts.org Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which can selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.com

Reductive Amination Protocol: A typical reductive amination procedure involves dissolving the amine and the carbonyl compound in a suitable solvent, followed by the addition of the reducing agent. The reaction is often carried out at room temperature and can be performed as a one-pot synthesis. youtube.com

| Reactant 1 | Reactant 2 | Reducing Agent | Product |

| 2-(Methylsulfinyl)ethanamine | Aldehyde/Ketone | NaBH3CN | N-Alkyl-2-(methylsulfinyl)ethanamine |

| 2-(Methylsulfinyl)ethanamine | Aldehyde/Ketone | NaBH(OAc)3 | N-Alkyl-2-(methylsulfinyl)ethanamine |

N-Acylation:

N-acylation provides a route to amide derivatives. Primary and secondary amines react readily with acyl chlorides or acid anhydrides to form amides. rsc.org The reaction is typically fast and proceeds in high yield at room temperature. A base, such as pyridine (B92270) or sodium hydroxide, is often added to neutralize the hydrochloric acid byproduct. rsc.org

Elaboration of the Alkyl Chain and Sulfur Moiety for Novel Scaffolds

Modification of the ethyl chain and the methylsulfinyl group opens avenues for creating novel molecular frameworks with diverse functionalities.

Alkyl Chain Elaboration:

Strategies for elaborating the alkyl chain often involve multi-step synthetic sequences. For instance, β-keto sulfoxides can be synthesized and subsequently modified. researchgate.net One approach involves the copper-catalyzed cross-dehydrogenative coupling of aromatic aldehydes with dimethyl sulfoxide (DMSO) to yield β-keto sulfoxides. researchgate.net These intermediates can then undergo further reactions, such as reduction of the keto group to a hydroxyl group, providing a handle for further functionalization. nih.gov

Sulfur Moiety Modification:

The methylsulfinyl group offers opportunities for structural variation. The synthesis of analogs with different alkyl or aryl groups on the sulfur atom can be achieved by starting with the corresponding thiols. For example, the synthesis of 2-(decylthio)ethanamine (B8690888) has been reported, which could then be oxidized to the corresponding sulfoxide. wikipedia.org

Furthermore, the synthesis of sulfinamides, where the methyl group on the sulfur is replaced by a nitrogen-containing substituent, represents a significant structural modification. One-pot, three-component syntheses have been developed where a sulfoxide reagent reacts with a Grignard reagent to form a sulfenate anion, which is then trapped with an electrophilic amine to yield the sulfinamide. nih.gov

Design and Preparation of Structurally Related Sulfinyl Compounds

The design and synthesis of structurally related sulfinyl compounds are of great interest, particularly in the context of developing new therapeutic agents and chiral ligands. acs.orgresearchgate.netbohrium.com

Chiral Sulfoxides:

The sulfur atom in a sulfoxide is a stereocenter, and the synthesis of enantiomerically pure sulfoxides is a significant area of research. acs.orgnih.gov One of the classical methods for preparing chiral sulfoxides is the Andersen synthesis, which involves the reaction of a racemic sulfinyl chloride with a chiral alcohol to separate the diastereomeric sulfinates, followed by reaction with a Grignard reagent. nih.gov More modern approaches utilize catalytic asymmetric oxidation of prochiral sulfides. acs.org

Sulfinamide Synthesis:

Sulfinamides are another important class of structurally related compounds. They can be synthesized through various methods, including the reaction of sulfinyl chlorides with amines. nih.gov A notable application is in the synthesis of diarylamines via a desulfinylative Smiles rearrangement of sulfinamides. nih.gov

Bioactive Sulfinyl Compounds:

Many bioactive molecules contain a sulfoxide or a related sulfinyl group. researchgate.netbohrium.comnih.gov For example, a series of 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activity. researchgate.net The synthesis of N-substituted imidazole (B134444) derivatives with antimicrobial activity has also been reported. bohrium.com These examples highlight the importance of developing synthetic methodologies for creating diverse sulfinyl-containing compounds for biological screening.

Reaction Mechanisms and Intrinsic Chemical Transformations

Mechanistic Investigations of Sulfinyl Group Reactivity

The sulfinyl group, characterized by the S=O bond, is a versatile functional center. The sulfur atom is stereogenic, pyramidal, and can participate in a variety of transformations.

The oxidation of the sulfinyl group in 2-(Methylsulfinyl)ethanamine (B1600919) to a sulfonyl group (sulfone) is a chemically favorable process. This transformation involves the conversion of the methylsulfinyl (-S(O)CH₃) moiety to a methylsulfonyl (-SO₂CH₃) group, resulting in the formation of 2-(Methylsulfonyl)ethanamine.

The mechanism of this oxidation depends on the chosen oxidant. With peroxy acids (e.g., m-CPBA) or hydrogen peroxide, the reaction proceeds via a concerted mechanism. The lone pair of electrons on the sulfoxide (B87167) sulfur atom acts as a nucleophile, attacking the electrophilic oxygen of the oxidant. This leads to a transition state where the S-O bond is forming simultaneously as the O-O bond of the peroxide is breaking.

With metal-based oxidants like potassium permanganate (KMnO₄), the mechanism can be more complex. Computational studies on similar sulfoxides suggest a 1,3-dipolar cycloaddition mechanism, where the permanganate ion adds across the S=O bond to form a five-membered cyclic intermediate. This intermediate then collapses to form the sulfone and a reduced manganese species.

Table 1: Common Oxidizing Agents for Sulfoxide to Sulfone Transformation

| Oxidizing Agent | Typical Conditions | Mechanistic Feature |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Acetic acid, room temp. | Nucleophilic attack by sulfur on peroxide oxygen. |

| Peroxyacids (e.g., m-CPBA) | Chlorinated solvent (e.g., CH₂Cl₂), 0°C to rt | Concerted oxygen transfer mechanism. |

| Potassium Permanganate (KMnO₄) | Aqueous solution, often basic or neutral | 1,3-Dipolar cycloaddition mechanism proposed. |

The sulfinyl group can be reduced back to a thioether (sulfide), converting 2-(Methylsulfinyl)ethanamine into 2-(Methylthio)ethanamine. This deoxygenation can be accomplished using various reducing agents.

The mechanism often involves activation of the sulfoxide oxygen, making it a better leaving group. For instance, with a combination of a silane (like trichlorosilane, HSiCl₃) and a catalyst, the reaction may proceed through activation of the Si-H bond, generating a hydride species that hydrosilylates the S=O bond. The resulting intermediate then collapses to the sulfide (B99878) and a silanol byproduct.

Another common approach involves reagents like oxalyl chloride. The sulfoxide oxygen attacks the electrophilic carbonyl carbon of oxalyl chloride, forming a chlorosulfonium salt intermediate. This intermediate is highly electrophilic and can be reduced by a scavenger molecule, leading to the formation of the corresponding sulfide.

Table 2: Selected Reducing Agents for Sulfoxide to Thioether Conversion

| Reducing Agent | Typical Conditions | Mechanistic Feature |

|---|---|---|

| Trichlorosilane (HSiCl₃) | Toluene, reflux | Hydrosilylation of the S=O bond. |

| Oxalyl Chloride / Scavenger | Acetone (B3395972), room temp. | Formation of an electrophilic chlorosulfonium salt. |

| Niobium(V) chloride / Indium | Acetonitrile, room temp. | Metal-mediated deoxygenation. |

The sulfinyl group exhibits dual reactivity. The lone pair of electrons on the sulfur atom allows it to act as a nucleophile, particularly towards "soft" electrophiles. Conversely, the sulfur atom can be rendered electrophilic upon activation of the oxygen atom.

In an electrophilic context, the oxygen atom of the sulfinyl group can be protonated or complexed with a Lewis acid. This activation makes the sulfur atom susceptible to attack by nucleophiles. A classic example of this type of reactivity is the Pummerer rearrangement, although it requires an α-proton, which is present on the methyl group of 2-(Methylsulfinyl)ethanamine. In a potential Pummerer-type reaction, activation with an agent like acetic anhydride would lead to an intermediate where the sulfur is electrophilic and susceptible to attack, ultimately resulting in the formation of an α-acetoxy thioether.

The nucleophilicity of the sulfoxide oxygen is demonstrated in its reaction with strong electrophiles. For example, it can react with trifluoromethanesulfonic anhydride (Tf₂O) in the initial step of certain amide functionalization reactions, showcasing the oxygen's ability to initiate bond formation.

Reactivity Studies of the Ethanamine Moiety

The primary amine group (-NH₂) of the ethanamine portion of the molecule is a key center for nucleophilic reactions.

The lone pair of electrons on the nitrogen atom makes the ethanamine moiety a potent nucleophile. It can readily participate in nucleophilic substitution reactions, particularly Sₙ2 reactions, with suitable electrophiles like alkyl halides.

In a typical Sₙ2 mechanism, the amine nitrogen directly attacks the electrophilic carbon atom of the substrate, displacing a leaving group in a single, concerted step. This backside attack leads to an inversion of stereochemistry if the electrophilic carbon is a chiral center. The rate of this bimolecular reaction is dependent on the concentration of both the amine and the alkyl halide. The steric hindrance around the reaction centers is a critical factor; primary alkyl halides are the most reactive towards substitution by the amine.

One of the most significant reactions of the primary amine is the formation of an amide bond upon reaction with a carboxylic acid or its derivatives (e.g., acyl chlorides, anhydrides).

The direct reaction between a carboxylic acid and an amine is typically slow as the basic amine deprotonates the acidic carboxylic acid to form an unreactive ammonium-carboxylate salt. To facilitate amide bond formation, a coupling agent such as a carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide, DCC) is often employed.

The mechanism with a coupling agent like DCC involves several steps:

The carboxylic acid adds to the carbodiimide, activating the carbonyl group by forming a highly reactive O-acylisourea intermediate. This converts the hydroxyl group of the carboxylic acid into a good leaving group.

The nucleophilic nitrogen of 2-(Methylsulfinyl)ethanamine then attacks the activated carbonyl carbon.

The tetrahedral intermediate formed collapses, forming the amide bond and releasing dicyclohexylurea as a byproduct.

This method allows for the formation of a stable amide linkage under mild conditions, enabling the synthesis of a wide range of N-substituted derivatives of 2-(Methylsulfinyl)ethanamine.

Table 3: Common Reagents for Amide Bond Formation

| Reagent Type | Example | Role in Mechanism |

|---|---|---|

| Acyl Chloride | Acetyl chloride | Provides a highly electrophilic carbonyl carbon for direct nucleophilic attack. |

| Acid Anhydride | Acetic anhydride | Similar to acyl chloride, provides an activated carbonyl group. |

| Coupling Agent | DCC, EDC | Activates the carboxylic acid by forming a reactive intermediate (e.g., O-acylisourea). |

Despite a comprehensive search for scientific literature, detailed experimental and computational data specifically for the chemical compound 2-(Methylsulfinyl)ethanamine hydrochloride is scarce. The available information is insufficient to provide a thorough and scientifically accurate article that strictly adheres to the requested detailed outline focusing on its specific reaction mechanisms, acid-base equilibria, and kinetic and thermodynamic analyses.

General principles of organic chemistry suggest that the amine group of 2-(Methylsulfinyl)ethanamine would be protonated by hydrochloric acid to form the hydrochloride salt. The sulfinyl group may undergo oxidation to a sulfonyl group or be involved in more complex transformations under specific conditions. However, without dedicated studies on this particular molecule, any detailed discussion would be speculative and not based on the required detailed research findings.

Therefore, this article cannot be generated as requested due to the lack of specific scientific data for this compound in the public domain.

Sophisticated Spectroscopic and Structural Elucidation Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution and the solid state.

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning proton (¹H) and carbon (¹³C) signals and mapping out the covalent framework of the molecule.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling correlations. emerypharma.comsdsu.edu For 2-(Methylsulfinyl)ethanamine (B1600919) hydrochloride, COSY would show cross-peaks between the protons of the two methylene (B1212753) groups (-CH₂-CH₂-), confirming their adjacent relationship in the ethylamine (B1201723) chain.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu This technique allows for the direct assignment of each carbon signal to its attached proton(s). In the case of 2-(Methylsulfinyl)ethanamine hydrochloride, it would definitively link the protons of the methyl group to the methyl carbon, and the protons of each methylene group to their respective carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.educolumbia.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of a molecule. For the target compound, HMBC would show correlations between the methyl protons and the sulfinyl carbon, as well as between the methylene protons and adjacent carbons, further solidifying the structural assignment.

Table 1: Expected 2D NMR Correlations for this compound

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

| -S(O)CH ₃ | N/A | C1 | C2 |

| -S(O)CH ₂CH₂NH₃⁺ | -CH₂NH₃⁺ | C2 | C1, C3 |

| -S(O)CH₂CH ₂NH₃⁺ | -S(O)CH₂- | C3 | C2 |

Note: Carbon numbering is illustrative: C1 = -S(O)CH₃, C2 = -S(O)CH₂-, C3 = -CH₂NH₃⁺.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Reaction Product Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. nih.govmdpi.com For this compound (C₃H₁₀ClNOS), HRMS would confirm its molecular weight of approximately 143.63 g/mol . lgcstandards.com This technique is crucial for confirming the identity of synthesized compounds and for analyzing reaction products and potential impurities with high confidence. researchgate.netbohrium.com The fragmentation patterns observed in the mass spectrum can also offer valuable structural information. nih.gov

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.govnih.gov

Powder XRD (PXRD): PXRD is used to characterize the bulk crystalline form of a sample and to identify different polymorphs. rigaku.comresearchgate.net Each crystalline form produces a unique diffraction pattern, which serves as a fingerprint. This is essential for quality control in pharmaceutical and materials science applications. rigaku.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. globalresearchonline.net The resulting spectra provide a characteristic fingerprint and allow for the identification of specific functional groups. researchgate.netjyoungpharm.org

For this compound, key expected vibrational bands would include:

N-H stretching: Strong, broad absorptions in the region of 3000-3300 cm⁻¹ corresponding to the ammonium (B1175870) group (-NH₃⁺).

C-H stretching: Absorptions typically found between 2850 and 3000 cm⁻¹.

S=O stretching: A strong, characteristic absorption for the sulfinyl group, generally appearing in the 1000-1100 cm⁻¹ range.

C-N stretching: Typically observed in the 1000-1250 cm⁻¹ region.

These techniques are complementary and can provide information on molecular symmetry and conformational isomers. nih.gov

Table 2: Key Functional Groups and Expected Vibrational Frequencies

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| -NH₃⁺ | N-H Stretch | 3000 - 3300 (broad) |

| -CH₃, -CH₂- | C-H Stretch | 2850 - 3000 |

| -S=O | S=O Stretch | 1000 - 1100 |

| -C-N | C-N Stretch | 1000 - 1250 |

Chiroptical Spectroscopic Methods (e.g., Electronic Circular Dichroism) for Enantiomeric Purity Assessment (if chiral synthesis explored)

The sulfoxide (B87167) group in 2-(Methylsulfinyl)ethanamine is a stereocenter, meaning the compound can exist as a pair of enantiomers. If the compound were synthesized in a chiral, or enantiomerically enriched, form, chiroptical methods would be essential for assessing its enantiomeric purity. Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light. Enantiomers give mirror-image ECD spectra, allowing for their differentiation and quantification in a mixture. This technique is crucial in pharmaceutical development where the biological activity of enantiomers can differ significantly.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on its electronic makeup. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and molecular properties, which are key to understanding chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 2-(Methylsulfinyl)ethanamine (B1600919) hydrochloride, DFT calculations can elucidate several key features. The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.

Charge distribution analysis reveals how electron density is shared across the molecule. In the protonated form of 2-(Methylsulfinyl)ethanamine, a significant positive charge is localized on the ammonium (B1175870) group (-NH₃⁺), while the electronegative oxygen of the sulfinyl group (S=O) carries a partial negative charge. This charge separation makes the molecule highly polar.

An Electrostatic Potential (ESP) map visually represents this charge distribution on the molecule's electron density surface. deeporigin.com For 2-(Methylsulfinyl)ethanamine hydrochloride, the ESP map would show distinct regions:

Positive Potential (Blue): Concentrated around the hydrogen atoms of the ammonium group, indicating these are the most electrophilic sites and strong hydrogen bond donors.

Negative Potential (Red/Yellow): Localized near the sulfoxide (B87167) oxygen atom, highlighting its role as a nucleophilic center and a primary hydrogen bond acceptor. researchgate.net

Neutral/Slightly Polar (Green): Spread across the ethyl and methyl hydrocarbon portions of the molecule.

These computational insights are summarized in the following illustrative table.

| Calculated Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates energy of the outermost electrons; related to ionization potential. |

| LUMO Energy | +1.2 eV | Indicates energy of the lowest unoccupied orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 9.7 eV | A large gap suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | ~8.5 D | Reflects the high polarity of the molecule due to the charged amine and polar sulfoxide. |

Transition state (TS) theory and computational modeling are used to map the potential energy surface of a chemical reaction. By identifying the structure and energy of the transition state—the highest energy point along the reaction coordinate—chemists can understand reaction mechanisms and predict their rates.

For 2-(Methylsulfinyl)ethanamine, a relevant reaction pathway to study would be its oxidation to the corresponding sulfone, 2-(Methylsulfonyl)ethanamine. Computational modeling could identify the TS for the oxygen transfer from an oxidant (e.g., hydrogen peroxide) to the sulfur atom. The calculated activation energy (Ea) for this process would quantify the energy barrier that must be overcome for the reaction to proceed. Such studies on related sulfoxides have shown that the geometry of the TS and its energy are highly dependent on the solvent and the nature of the oxidant. researchgate.netresearchgate.net Another potential pathway amenable to TS modeling is the thermal elimination reaction characteristic of sulfoxides, which would involve the formation of a five-membered cyclic transition state.

The acidity constant (pKa) is a critical parameter that governs a molecule's behavior in solution. For this compound, the relevant pKa is that of the ammonium cation (-NH₃⁺), which determines the equilibrium between the protonated and the neutral amine form.

Computational methods can predict pKa values with reasonable accuracy by calculating the Gibbs free energy change (ΔG) of the deprotonation reaction in a solvent. mdpi.com This is typically achieved using a thermodynamic cycle that involves calculating the energies of the protonated and deprotonated species in both the gas phase (using a high-level quantum method) and in solution (using a continuum solvation model like the Polarizable Continuum Model, PCM).

The presence of the electron-withdrawing methylsulfinyl group is expected to increase the acidity (lower the pKa) of the ammonium group compared to a simple alkylamine like ethylamine (B1201723). This is because the sulfinyl group helps to stabilize the neutral amine form through induction. DFT calculations can quantify this effect.

| Compound | Predicted Property | Illustrative Value | Comment |

|---|---|---|---|

| Ethylamine (Reference) | Experimental pKa | 10.6 | Baseline for comparison. |

| 2-(Methylsulfinyl)ethanamine | Calculated ΔG of deprotonation | -258.5 kcal/mol | Calculated using a thermodynamic cycle. |

| Predicted pKa | ~9.5 | Lower than ethylamine due to the inductive effect of the sulfinyl group. |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics describes electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation of this compound in an aqueous environment would provide a detailed picture of its dynamic behavior. nih.govfrontiersin.org

The simulation would reveal the molecule's conformational landscape—the various shapes it can adopt through rotation around its single bonds (C-C, C-S, C-N). It would likely show significant flexibility in the ethyl chain. Furthermore, MD simulations are exceptionally powerful for studying solvation. They can map the arrangement of water molecules (the solvation shell) around the solute. For this compound, simulations would show:

A highly structured shell of water molecules around the -NH₃⁺ group, with water oxygens oriented towards the ammonium hydrogens to form strong hydrogen bonds.

A distinct arrangement of water molecules around the sulfoxide group, with water hydrogens forming hydrogen bonds with the sulfoxide oxygen.

Disruption of the local water structure around the nonpolar methyl and ethyl groups.

These simulations provide insights into solubility, diffusion, and the microscopic interactions that govern the molecule's behavior in a biological context.

In Silico Design Principles for Novel Derivatives Based on Predicted Chemical Reactivity Profilesresearchgate.net

In silico design uses computational results to guide the synthesis of new molecules with desired properties. The chemical reactivity profile of 2-(Methylsulfinyl)ethanamine, derived from DFT calculations (e.g., ESP maps and Fukui functions), serves as a blueprint for rational drug design.

For instance, if the goal were to create a derivative that is more resistant to oxidation, the computational model might suggest replacing the methyl group with a bulkier or electron-withdrawing group to sterically hinder or electronically deactivate the sulfur center. If the objective were to modify the pKa to improve membrane permeability at a specific pH, derivatives could be designed by altering substituents on the ethyl chain, and their pKa values could be rapidly screened computationally before any laboratory synthesis is attempted. This predictive power significantly accelerates the discovery and optimization of novel chemical entities. nih.gov

Computational Analysis of Intermolecular Interactions (e.g., hydrogen bonding networks in the solid state)acs.org

In the solid state, molecules arrange themselves into a crystal lattice stabilized by a network of intermolecular interactions. Computational analysis, often combined with experimental data from X-ray crystallography, can be used to identify and quantify these interactions.

For a crystal of this compound, the dominant interaction would be the strong, charge-assisted hydrogen bonds between the ammonium cation (donor) and the chloride anion (acceptor). In addition to this primary interaction, weaker hydrogen bonds are expected to play a significant role in defining the three-dimensional packing. These would include:

C-H···O bonds: Involving the sulfoxide oxygen as an acceptor and hydrogens from the ethyl or methyl groups as donors.

C-H···Cl bonds: Involving the chloride ion as an acceptor.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Strength |

|---|---|---|---|---|

| Charge-Assisted H-Bond | N-H (from -NH₃⁺) | Cl⁻ | 2.1 - 2.3 | Strong |

| Hydrogen Bond | C-H (from ethyl chain) | O (from S=O) | 2.3 - 2.6 | Weak |

| Hydrogen Bond | C-H (from methyl group) | Cl⁻ | 2.5 - 2.8 | Weak |

Applications in Advanced Organic Synthesis and Material Sciences

Role as a Synthetic Synthon in the Preparation of Complex Organic Scaffolds

While the broader applications of 2-(methylsulfinyl)ethanamine (B1600919) hydrochloride as a universal synthon are not extensively documented, its sulfonyl analogue, 2-(methylsulfonyl)ethanamine hydrochloride, serves as a critical building block in the synthesis of complex pharmaceutical compounds. Its primary utility is demonstrated in the construction of the anticancer drug, Lapatinib (B449). In this context, it functions as a key amine component, introduced to build a side chain that is crucial for the drug's biological activity. The primary amine of 2-(methylsulfonyl)ethanamine participates in reductive amination reactions with an aldehyde-functionalized quinazoline core, thereby forming a pivotal secondary amine linkage within the final Lapatinib structure.

Utilization in Peptide Chemistry and Amide-Based Constructs

A comprehensive review of the scientific literature does not indicate specific applications of 2-(methylsulfinyl)ethanamine hydrochloride in the field of peptide chemistry or in the construction of amide-based constructs.

Development of Chemically Active Probes and Reagents Based on its Unique Reactivity

There is currently no available research detailing the development of chemically active probes or reagents derived from the unique reactivity of this compound.

Exploration as a Building Block in Novel Material Design

The unique structural features of 2-(methylsulfinyl)ethanamine and its analogues have led to their exploration as components in the design of innovative materials with advanced properties.

Integration into Advanced Organic and Inorganic Hybrid Materials (e.g., Perovskites, where related methylthioethylamines are used)

A closely related compound, 2-(methylthio)ethylamine (MTEA), has been successfully integrated into two-dimensional (2D) halide perovskite materials. nih.govchemrxiv.org These hybrid organic-inorganic materials are of significant interest for applications in solar cells and thermoelectric devices. chemrxiv.org In these structures, the MTEA cation acts as an organic spacer layer between the inorganic lead-halide sheets. nih.govchemrxiv.org Theoretical studies on (MTEA)₂PbI₄ and (MTEA)₂(MA)Pb₂I₇ (where MA is methylammonium) have shown that the presence of the MTEA spacer can lead to desirable electronic and optical properties. chemrxiv.org The interactions between the sulfur atoms in the MTEA molecules contribute to enhanced charge transport and stability of the perovskite framework. nih.gov DFT calculations have suggested that MTEA-based 2D perovskites could achieve high power conversion efficiencies and exhibit a significant thermoelectric power factor, making them promising candidates for solar and thermal energy harvesting applications. chemrxiv.org

Contribution to Polymer and Supramolecular Chemistry

In the field of polymer chemistry, a derivative of 2-(methylsulfinyl)ethanamine has been utilized to create functional polymers. Specifically, poly(2-(methylsulfinyl)ethyl methacrylate) (PMSEM) has been synthesized through the controlled oxidation of its precursor, poly(2-(methylthio)ethyl methacrylate). This process allows for the introduction of the sulfoxide (B87167) functional group along the polymer side chains, which can impart specific properties to the material.

A review of the current scientific literature reveals no specific applications of this compound in the domain of supramolecular chemistry.

Precursor in Multistep Total Synthesis Strategies of Known Compounds (e.g., Lapatinib, using the sulfonyl analogue)

The sulfonyl analogue, 2-(methylsulfonyl)ethanamine hydrochloride, is a well-established precursor in several multistep total synthesis strategies for the anticancer drug Lapatinib. nih.govluxembourg-bio.comfrontiersin.org Lapatinib is a potent dual tyrosine kinase inhibitor targeting both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).

In a common synthetic route, 2-(methylsulfonyl)ethanamine hydrochloride is reacted with a suitable aldehyde-bearing quinazoline intermediate in a reductive amination reaction. nih.govluxembourg-bio.com This key step attaches the methylsulfonyl ethylamino methyl side chain to the furan ring connected to the quinazoline core of Lapatinib. The reaction is typically carried out in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120), and a base to neutralize the hydrochloride salt. luxembourg-bio.com The successful incorporation of this side chain is critical for the pharmacological activity of Lapatinib. Various patents and research articles describe different modifications and optimizations of this synthetic step to improve yield and purity for large-scale production. nih.govfrontiersin.org

| Compound Name | CAS Number | Molecular Formula |

| This compound | 60501-55-5 | C₃H₁₀ClNOS |

| 2-(Methylsulfonyl)ethanamine hydrochloride | 104458-24-4 | C₃H₁₀ClNO₂S |

| Lapatinib | 231277-92-2 | C₂₉H₂₆ClFN₄O₄S |

| 2-(Methylthio)ethylamine | 18542-42-2 | C₃H₉NS |

| Poly(2-(methylsulfinyl)ethyl methacrylate) | Not Available | (C₆H₁₀O₃S)n |

Emerging Research Frontiers and Future Directions

Innovative Methodologies for Sustainable and Scalable Synthesis of Aminosulfoxides

The development of sustainable and scalable synthetic routes to aminosulfoxides is a key area of current research. Traditional methods often rely on harsh reagents and produce significant waste, prompting the exploration of greener alternatives.

Recent advancements have focused on catalyst-driven processes that offer high efficiency and selectivity under mild conditions. For instance, ruthenium-catalyzed reductions of tertiary amides on the side chains of amino acid derivatives have been reported as a rapid and scalable method for producing unnatural amino acids. rsc.org This approach, which allows for the modulation of physicochemical properties like basicity and hydrophobicity, could potentially be adapted for the synthesis of functionalized aminosulfoxides. rsc.org

Another promising avenue is the utilization of sulfinyl radicals in synthesis. Historically, the synthetic application of sulfinyl radicals has been limited due to challenges in their generation and control. nih.govscispace.comresearchgate.net However, recent breakthroughs have demonstrated the successful use of sulfinyl sulfones as precursors for sulfinyl radicals. nih.govscispace.comresearchgate.net This strategy enables dual radical addition/radical coupling reactions with unsaturated hydrocarbons, providing access to previously inaccessible disulfurized compounds in a single step. nih.govscispace.com This method is notable for its broad functional group tolerance and efficiency, paving the way for more sustainable and scalable syntheses of complex sulfoxides. nih.govscispace.comresearchgate.net

| Synthetic Strategy | Key Features | Potential Advantages for Aminosulfoxide Synthesis |

| Ruthenium-Catalyzed Reduction | Utilizes a selective catalyst for the reduction of tertiary amides. rsc.org | Rapid, scalable, and allows for the introduction of diverse functionalities. rsc.org |

| Sulfinyl Radical Chemistry | Employs sulfinyl sulfones as radical precursors for addition to unsaturated systems. nih.govscispace.comresearchgate.net | Provides access to novel disulfurized compounds with high efficiency and functional group tolerance. nih.govscispace.com |

Mechanistic Studies of Unexplored or Underexplored Reaction Pathways Involving the Sulfinyl Group

A deeper understanding of the reaction mechanisms involving the sulfinyl group is crucial for the rational design of new synthetic methods and applications. While some reaction pathways are well-established, many remain unexplored or underexplored.

Current research is focused on elucidating the mechanisms of sulfonyl and sulfinyl migrations, which are often described as "unusual" and "unexpected" reactions. rsc.org A variety of techniques are being employed to study these pathways, including isotopic-labeling, crossover experiments, density functional theory (DFT) calculations, and electron paramagnetic resonance (EPR) spectroscopy. rsc.org These studies are providing valuable insights into the radical and polar processes that govern these migrations. rsc.org

The reactivity of sulfinyl radicals is a particularly active area of investigation. nih.govscispace.comresearchgate.net Experimental and theoretical mechanistic studies suggest that reactions involving sulfinyl radicals generated from sulfinyl sulfones proceed through a sequential sulfonyl and sulfinyl radical addition. nih.govscispace.comresearchgate.net Understanding the factors that control the chemoselectivity of these radical reactions is a key challenge. researchgate.net For example, the choice of base has been shown to invert the chemoselectivity in some photocatalyzed radical difunctionalization reactions. researchgate.net

| Mechanistic Question | Investigative Techniques | Key Insights |

| Sulfonyl/Sulfinyl Migrations | Isotopic-labeling, crossover experiments, DFT calculations, EPR spectroscopy. rsc.org | Elucidation of radical and polar pathways for intramolecular rearrangements. rsc.org |

| Sulfinyl Radical Reactivity | Experimental and theoretical mechanistic investigations. nih.govscispace.comresearchgate.net | Reactions can proceed through sequential radical additions, with chemoselectivity influenced by reaction conditions. nih.govscispace.comresearchgate.net |

Integration of Machine Learning and Artificial Intelligence for Compound Design and Synthesis Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and compound design. nih.govresearchgate.netspringernature.com These computational tools have the potential to significantly accelerate the discovery and optimization of molecules like 2-(Methylsulfinyl)ethanamine (B1600919) hydrochloride.

| AI/ML Application | Specific Technique | Impact on Sulfinyl Compound Research |

| Compound Design | Generative Models, Deep Learning. nih.govresearchgate.netspringernature.com | De novo design of aminosulfoxides with tailored properties. |

| Synthesis Prediction | Graph Transformer Neural Networks (GTNNs), Sequence-to-Sequence Models. digitellinc.comnih.gov | Prediction of reaction outcomes and optimization of synthetic routes for complex sulfinyl compounds. |

| Automated Synthesis | Computer-Aided Synthesis Planning (CASP), Robotic Platforms. nih.govnih.gov | Acceleration of the design-make-test-analyze cycle for novel aminosulfoxides. |

Exploration of its Role as a Chemical Probe in Mechanistic Chemical Biology Studies

Small molecules that can selectively modulate the function of a protein are invaluable tools in chemical biology. nih.gov These "chemical probes" allow researchers to investigate the roles of specific proteins in complex biological systems. nih.govnih.gov While the biological effects of 2-(Methylsulfinyl)ethanamine hydrochloride are outside the scope of this article, its potential as a chemical probe for studying chemical interactions is an emerging area of interest.

A well-characterized chemical probe should be a selective modulator of its target's function, allowing for mechanistic and phenotypic questions to be addressed in biochemical and cell-based studies. nih.gov The development of a chemical probe often involves iterative medicinal chemistry to optimize for potency and selectivity. nih.gov

In the context of this compound, its sulfinyl group could potentially engage in specific non-covalent interactions with protein targets. The exploration of this compound and its analogs as chemical probes would involve synthesizing derivatives and evaluating their interactions with a range of proteins. This could lead to the identification of novel binding partners and provide insights into the chemical principles governing sulfoxide-protein interactions. The challenge in phenotypic screening is often translating a compound-induced phenotype to a specific cellular target and mode of action. nih.govmdpi.com

Development of Advanced Analytical Methods for Trace Analysis and Speciation of Sulfinyl Compounds

The ability to detect and quantify sulfinyl compounds at trace levels is essential for a wide range of applications, from environmental monitoring to quality control in chemical synthesis. The development of advanced analytical methods for the trace analysis and speciation of these compounds is an ongoing research endeavor.

Hyphenated analytical techniques, which couple a separation method with a sensitive detection method, are particularly powerful for the analysis of complex mixtures. dntb.gov.uaresearchgate.net For the analysis of sulfur-containing compounds, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be coupled with element-specific detectors such as inductively coupled plasma mass spectrometry (ICP-MS). dntb.gov.uaresearchgate.net These techniques allow for the separation of different sulfinyl compounds and their sensitive and selective detection.

Challenges in trace analysis include minimizing changes to the chemical species during the analytical process and achieving the required detection limits. researchgate.netresearchgate.net For instance, the analysis of volatile sulfur compounds can be accomplished by in-situ purge and cryogenic trapping followed by GC-ICP-MS. dntb.gov.ua The development of new sample preparation techniques, such as stir bar sorptive extraction (SBSE), can also enhance the sensitivity and selectivity of the analysis. dntb.gov.ua

| Analytical Challenge | Advanced Methodologies | Application to Sulfinyl Compounds |

| Trace Detection | Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS), High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS). dntb.gov.uaresearchgate.net | Sensitive and selective quantification of aminosulfoxides in complex matrices. |

| Speciation Analysis | Hyphenated techniques combining separation and element-specific detection. dntb.gov.uaresearchgate.net | Identification and quantification of different forms of sulfinyl compounds. |

| Sample Preparation | Stir Bar Sorptive Extraction (SBSE), In-situ Purge and Cryogenic Trapping. dntb.gov.ua | Preconcentration and isolation of trace sulfinyl compounds from various sample types. |

Q & A

Q. What are the recommended synthetic routes for 2-(Methylsulfinyl)ethanamine hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : A two-step synthesis is typically employed:

Sulfide precursor synthesis : React 2-(methylthio)ethanamine with a suitable alkylating agent (e.g., methyl iodide) under basic conditions.

Sulfoxidation : Oxidize the sulfide intermediate using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in anhydrous dichloromethane. Reaction efficiency depends on stoichiometric control (1.1–1.3 eq oxidant) and temperature (0–25°C). Monitor completion via TLC or LC-MS.

For optimization, use transition metal-free catalytic systems (e.g., NHC-based potassium complexes) to reduce side reactions, as demonstrated in analogous amine syntheses .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Quantify via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient, UV detection at 210–254 nm).

- Structural Confirmation :

- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆. Key signals: δ ~2.7–3.1 ppm (CH₂-SO), δ ~3.5–4.0 ppm (NH₂/amine protons).

- Mass Spectrometry : ESI-MS in positive mode (expected [M+H]⁺ ~154.06).

- Elemental Analysis : Match calculated vs. observed C, H, N, S, Cl percentages (deviation <0.3%).

- Thermal Stability : TGA/DSC to assess decomposition temperatures (critical for storage) .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s interactions with biological targets like monoamine oxidases (MAOs) or HSP90?

- Methodological Answer :

- Enzyme Inhibition Assays :

- MAO Inhibition : Use recombinant MAO-A/MAO-B with kynuramine (KYN) as a substrate. Measure IC₅₀ via fluorescence (λex=315 nm, λem=380 nm) after 20-min incubation at 37°C .

- HSP90 Binding : Perform molecular docking (e.g., AutoDock Vina) to predict hydrogen-bonding interactions (e.g., with GLU527 or TYR604 residues). Validate via ITC or SPR for binding affinity .

- Cell-Based Studies : Test cytotoxicity (MTT assay) and downstream effects (e.g., HIF-1α degradation for HSP90 inhibition).

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Assay Standardization : Ensure consistent substrate concentrations (e.g., KYN at Km values: 43 µM for MAO-A, 23 µM for MAO-B) and enzyme sources (recombinant vs. tissue extracts).

- Statistical Validation : Use triplicate measurements with ANOVA to assess inter-experimental variability.

- Structural Analog Comparison : Benchmark against known inhibitors (e.g., tryptamine derivatives) to identify structure-activity relationships (SAR) .

Q. What advanced techniques are suitable for studying the compound’s metabolic stability and degradation pathways?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Analyze metabolites via LC-HRMS (Q-TOF) in full-scan mode.

- Degradation Studies : Expose to simulated gastric fluid (SGF, pH 1.2) or phosphate buffer (pH 7.4) at 37°C. Monitor sulfoxide reduction (to sulfide) or hydrolysis via NMR .

Safety and Best Practices

Q. What safety protocols are critical during handling and disposal of this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing/synthesis.

- Storage : Store at -20°C in airtight, light-resistant containers (prevents sulfoxide degradation).

- Waste Management : Neutralize acidic residues with 5% sodium bicarbonate before disposal. Collect solid waste in sealed containers for incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.